molecular formula C20H25NO B8531160 1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL

1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL

Cat. No.: B8531160
M. Wt: 295.4 g/mol
InChI Key: RNNTYBYFNGRWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-OL is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-benzyl-4-(2,5-dimethylphenyl)piperidin-4-ol

InChI

InChI=1S/C20H25NO/c1-16-8-9-17(2)19(14-16)20(22)10-12-21(13-11-20)15-18-6-4-3-5-7-18/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

RNNTYBYFNGRWNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-4-piperidinone (946 mg, 5 mmol) was added to 5 mL anhydrous THF and cooled to 0° C. under nitrogen. 10 mL of 2,5-dimethylphenylmagnesium bromide (0.5 M solution in THF) was added drop-wise. The reaction was stirred at 0° C. for 10 minutes, then allowed to warm to room temperature and stirred for 1 h. The reaction was concentrated, and brought back up in methanol/H2O/acetic acid (1:1:0.5). The solution was filtered and purified by reverse-phase HPLC (2-99% CH3CN/0.085% TFA) to yield 1-benzyl-4-(2,5-dimethyl-phenyl)-piperidin-4-ol 3a. MS (ESI) m/z (M+H+) 296.2.
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2,5-dimethylphenylmagnesium bromide
Quantity
10 mL
Type
reactant
Reaction Step Two

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